molecular formula C14H16N4 B1455152 2-Phenyl-4-piperazinopyrimidine CAS No. 1143623-59-9

2-Phenyl-4-piperazinopyrimidine

Cat. No. B1455152
M. Wt: 240.3 g/mol
InChI Key: PWGLOYAJWJRYSP-UHFFFAOYSA-N
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Description

“2-Phenyl-4-piperazinopyrimidine” is a chemical compound that belongs to the class of organic compounds known as piperazines . Piperazines are compounds containing a piperazine ring, which is a saturated aliphatic six-member ring with two nitrogen atoms at opposite positions .


Synthesis Analysis

The synthesis of “2-Phenyl-4-piperazinopyrimidine” and its derivatives has been reported in several studies . For instance, a series of 2-(4-phenylpiperazin-1-yl)pyrimidine-5-carboxamide derivatives were designed and synthesized for the treatment of Alzheimer’s disease . Another study reported the synthesis of 2-substituted chiral piperazines via the reaction of protected 1,2-diamines with 2-bromoethyldiphenylsulfonium triflate under basic conditions .


Molecular Structure Analysis

The molecular structure of “2-Phenyl-4-piperazinopyrimidine” is characterized by a piperazine ring attached to a pyrimidine ring . The molecular formula is C8H14Cl2N4 and it has an average mass of 237.130 Da and a monoisotopic mass of 236.059555 Da .


Chemical Reactions Analysis

While specific chemical reactions involving “2-Phenyl-4-piperazinopyrimidine” are not detailed in the search results, pyrimidine derivatives have been noted for their diverse biological potential . Substitutions at the C-2, C-4, and C-6 position of the pyrimidine core have a great influence on the antitumor activity .

Future Directions

The future directions for “2-Phenyl-4-piperazinopyrimidine” and its derivatives could involve further exploration of their potential biological activities. For instance, a study found that a series of novel lanthanide (III) coordination polymers derived from 2-phenylpyrimidine-4-carboxylic acid were successfully synthesized and showed promising properties . Another study highlighted the anticancer significance of some privileged pyrimidine and fused pyrimidine derivatives via selective inhibition of protein kinases .

properties

IUPAC Name

2-phenyl-4-piperazin-1-ylpyrimidine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H16N4/c1-2-4-12(5-3-1)14-16-7-6-13(17-14)18-10-8-15-9-11-18/h1-7,15H,8-11H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

PWGLOYAJWJRYSP-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CN(CCN1)C2=NC(=NC=C2)C3=CC=CC=C3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H16N4
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

240.30 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

2-Phenyl-4-piperazinopyrimidine

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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